

# Reference Spectra for Methyl Eugenol-13C,d3: A Technical Guide

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## Compound of Interest

Compound Name: Methyl Eugenol-13C,d3

Cat. No.: B12408912

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This technical guide provides a comprehensive overview of the reference spectra for **Methyl Eugenol-13C,d3**, an isotopically labeled variant of the naturally occurring phenylpropanoid, Methyl Eugenol. The inclusion of a carbon-13 atom and three deuterium atoms introduces a specific mass shift, making it an invaluable internal standard for quantitative analyses by mass spectrometry and as a tracer in metabolic studies. This document outlines the expected spectral data, detailed experimental protocols for acquiring these spectra, and a workflow for ensuring data quality and integrity.

## Data Presentation: Quantitative Spectral Analysis

The following tables summarize the expected and observed spectral data for **Methyl Eugenol-13C,d3**. The data for  $^1\text{H}$  NMR and Mass Spectrometry are based on commercially available standards, while the  $^{13}\text{C}$  NMR data is predicted based on the known spectrum of unlabeled Methyl Eugenol and the principles of isotopic labeling.

Table 1:  $^1\text{H}$  NMR Spectral Data for **Methyl Eugenol-13C,d3**

Signal	Chemical Shift ( $\delta$ ppm)	Multiplicity	Coupling Constant (J Hz)	Assignment
1	~6.85	d	8.0	Ar-H
2	~6.73	d	8.0	Ar-H
3	~6.71	s	-	Ar-H
4	~5.95	m	-	-CH=CH <sub>2</sub>
5	~5.08	m	-	-CH=CH <sub>2</sub>
6	~3.86	s	-	Ar-OCH <sub>3</sub>
7	~3.32	d	6.7	Ar-CH <sub>2</sub> -

Solvent: Chloroform-d (CDCl<sub>3</sub>)

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **Methyl Eugenol-13C,d3**

Signal	Chemical Shift ( $\delta$ ppm)	Assignment
1	~148.9	Ar-C
2	~147.2	Ar-C
3	~137.8	-CH=CH <sub>2</sub>
4	~132.8	Ar-C
5	~120.5	Ar-CH
6	~115.8	-CH=CH <sub>2</sub>
7	~112.7	Ar-CH
8	~111.2	Ar-CH
9	~55.9	Ar-OCH <sub>3</sub>
10	~55.8 (split into multiplet)	Ar-O- <sup>13</sup> CD <sub>3</sub>
11	~39.6	Ar-CH <sub>2</sub> -

Note: The signal for the <sup>13</sup>C-labeled methoxy carbon is expected to be a multiplet due to coupling with deuterium.

Table 3: Mass Spectrometry Data for **Methyl Eugenol-13C,d3** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
182.1	~100	[M+H] <sup>+</sup> (isotopically labeled)
167.1	~20	[M-CH <sub>3</sub> ] <sup>+</sup>
151.1	~15	[M-OCH <sub>3</sub> ] <sup>+</sup>
121.1	~10	[M-C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup>
91.1	~8	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of reference spectra for **Methyl Eugenol- $^{13}\text{C}$ ,d3**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### a. Sample Preparation:

- Accurately weigh approximately 5-10 mg of **Methyl Eugenol- $^{13}\text{C}$ ,d3**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

### b. $^1\text{H}$ NMR Acquisition Parameters:

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Program: Standard single-pulse sequence (zg30).
- Number of Scans: 16-32, to achieve adequate signal-to-noise.
- Relaxation Delay: 1.0 - 2.0 seconds.
- Acquisition Time: 3-4 seconds.
- Spectral Width: -2 to 12 ppm.
- Temperature: 298 K.

### c. $^{13}\text{C}$ NMR Acquisition Parameters:

- Spectrometer: 100 MHz or higher  $^{13}\text{C}$  frequency NMR spectrometer.
- Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).
- Number of Scans: 1024 or more, due to the low natural abundance and sensitivity of  $^{13}\text{C}$ .
- Relaxation Delay: 2.0 seconds.

- Acquisition Time: 1-2 seconds.

- Spectral Width: 0 to 200 ppm.

- Temperature: 298 K.

d. Data Processing:

- Apply a Fourier transform to the Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale to the TMS signal (0.00 ppm for  $^1\text{H}$ ) or the solvent residual peak (77.16 ppm for  $\text{CDCl}_3$  in  $^{13}\text{C}$ ).
- Integrate the signals in the  $^1\text{H}$  NMR spectrum.

## Mass Spectrometry (MS)

a. Sample Preparation:

- Prepare a dilute solution of **Methyl Eugenol- $^{13}\text{C}$ ,d3** in a volatile organic solvent such as methanol or acetonitrile (approximately 1  $\mu\text{g/mL}$ ).

b. Electron Ionization (EI) Mass Spectrometry:

- Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is typically used.
- Ionization Energy: 70 eV.[\[1\]](#)
- Source Temperature: 200-250  $^{\circ}\text{C}$ .
- Mass Range:  $m/z$  40-400.
- GC Column: A non-polar capillary column (e.g., DB-5ms).
- Injection Volume: 1  $\mu\text{L}$ .

- Carrier Gas: Helium.

c. Data Analysis:

- Identify the molecular ion peak ( $[M]^{+}$ ).
- Analyze the fragmentation pattern to confirm the structure. The presence of the isotopic label will result in a predictable mass shift in the molecular ion and any fragments containing the label.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

a. Sample Preparation:

- As **Methyl Eugenol-13C,d3** is a liquid, a neat sample can be analyzed.
- Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[\[2\]](#)[\[3\]](#)

b. FT-IR Acquisition Parameters:

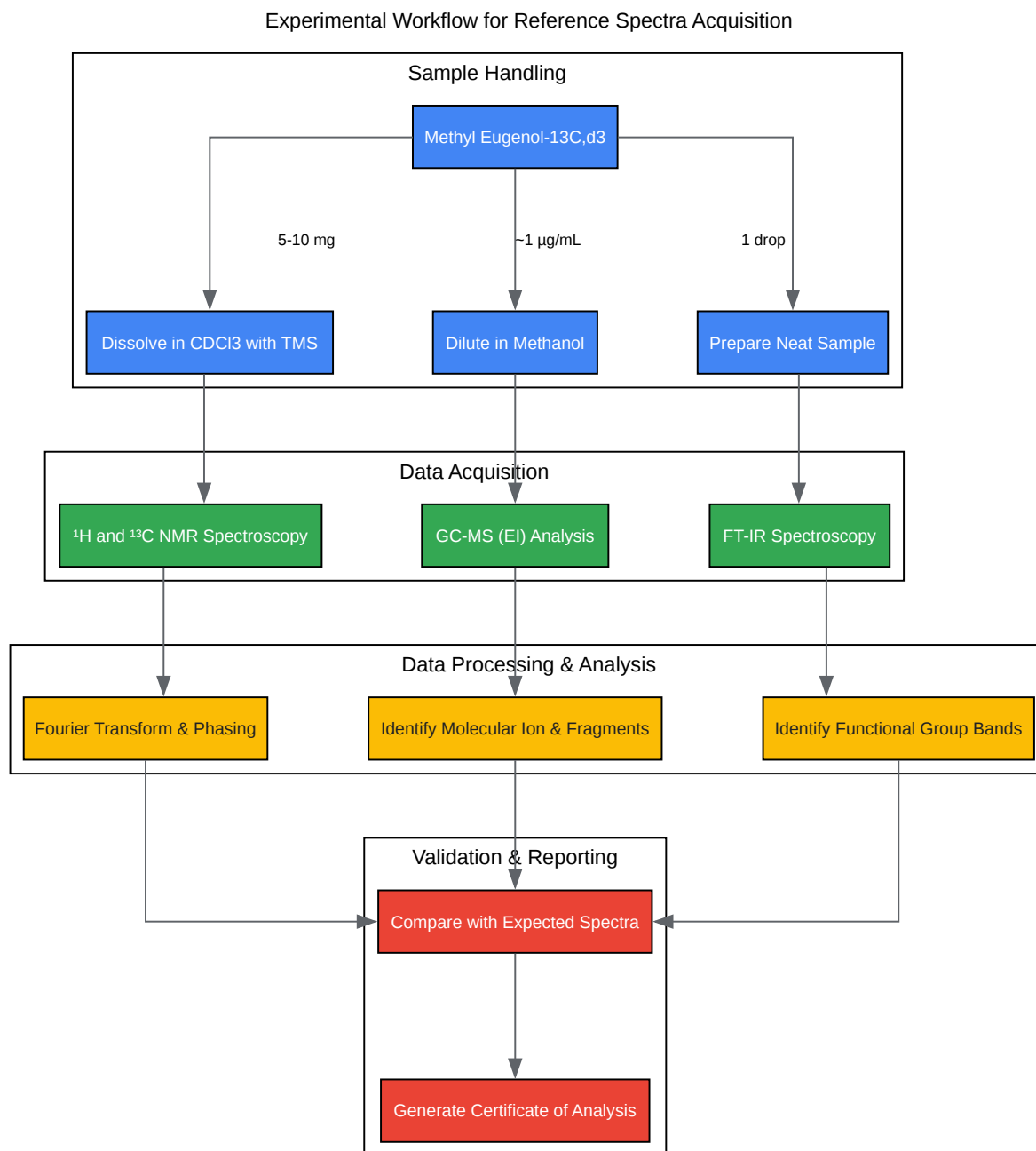
- Spectrometer: A standard FT-IR spectrometer.
- Scan Range: 4000-400  $\text{cm}^{-1}$ .[\[4\]](#)
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean salt plates should be acquired prior to the sample analysis.

c. Data Analysis:

- Identify characteristic absorption bands for functional groups present in the molecule (e.g., C-H aromatic and aliphatic, C=C aromatic and alkene, C-O ether).
- Compare the spectrum to that of unlabeled Methyl Eugenol to confirm the identity of the molecular backbone.

## Mandatory Visualization

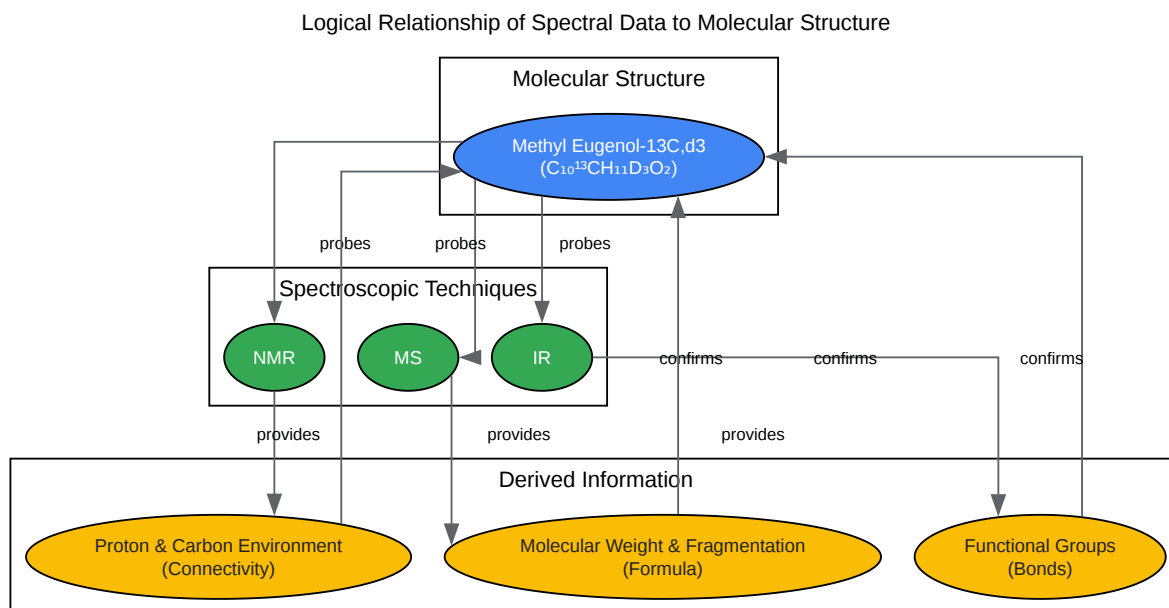
The following diagrams illustrate key workflows and relationships relevant to the analysis of **Methyl Eugenol-13C,d3**.



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Caption: Workflow for acquiring and validating reference spectra.





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Caption: Relationship between spectral data and molecular structure.

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## References

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